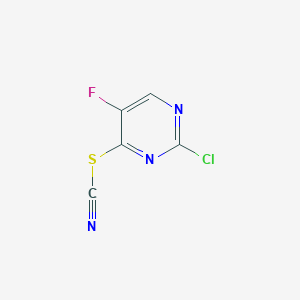

2-Chloro-5-fluoro-4-thiocyanopyrimidine

Vue d'ensemble

Description

Synthesis Analysis

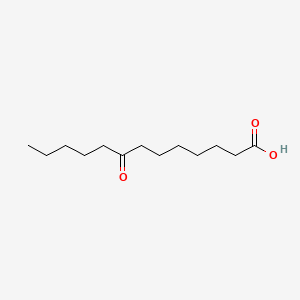

2-Chloro-5-fluoro-4-thiocyanopyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine and potassium thiocyanate. The reaction is conducted in formic acid at room temperature for 5 hours .Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluoro-4-thiocyanopyrimidine is C5HClFN3S. Its molecular weight is 189.6 g/mol.Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Applications De Recherche Scientifique

Synthesis of Kinase Inhibitors

Fluorinated pyrimidines, similar to 2-Chloro-5-fluoro-4-thiocyanopyrimidine, are key intermediates in the synthesis of novel compounds with potential as kinase inhibitors. These compounds are designed by regioselective substitution and amide formation, demonstrating the versatility of fluoropyrimidines in creating biologically active molecules with potential applications in cancer therapy (Wada et al., 2012).

Anti-Cancer Research

Fluorinated pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. For instance, novel fluoro-substituted compounds have shown activity against lung cancer cell lines at low concentrations, highlighting the therapeutic potential of fluoropyrimidine derivatives in oncology research (Hammam et al., 2005).

Synthesis of Antiviral Agents

Research on fluoropyrimidines has also extended to the synthesis of derivatives with antiviral activity. For example, chloro-fluoropyrimidines have been synthesized and screened for activity against various viruses, demonstrating the potential of such compounds in developing new antiviral therapies (Chernikova et al., 2019).

Herbicidal Activity

In addition to biomedical applications, fluoropyrimidines have been explored for their potential in agriculture. Novel compounds with fluoropyrimidine moieties have been synthesized and shown to possess herbicidal activity, offering a new avenue for the development of agrochemicals (Tajik & Dadras, 2011).

Propriétés

IUPAC Name |

(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOERDQDFDHRQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)SC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-thiocyanopyrimidine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.